6E,9E-octadecadienoic acid

Description

Contextualization of Octadecadienoic Acids within Lipid Biology

The term "octadecadienoic acid" represents a large family of isomers. Isomers are molecules that share the same chemical formula but have different structural arrangements. For fatty acids, this isomerism primarily involves:

Positional Isomerism : This refers to the different locations of the double bonds along the carbon chain. For example, in addition to the common linoleic acid (9,12-octadecadienoic acid), isomers can have double bonds at various other positions, such as 5,8 or 7,9. scielo.brnih.gov

Geometric Isomerism : This relates to the spatial configuration of the hydrogen atoms around the double bonds. A cis configuration results in a bent chain, while a trans configuration leads to a more linear shape. wikipedia.org

Dienoic acids, containing two double bonds, are further classified based on the proximity of these bonds. atamanchemicals.com

Non-conjugated Dienes : The double bonds are separated by two or more single bonds (a methylene (B1212753) group, -CH2-). Standard linoleic acid (9Z,12Z-octadecadienoic acid) is a prime example. encyclopedia.pub

Conjugated Dienes : The double bonds are separated by only one single bond. This arrangement leads to unique chemical properties. Conjugated Linoleic Acids (CLAs) are a well-known group of octadecadienoic acid isomers with conjugated double bonds, commonly found in products from ruminant animals. scielo.brnih.govwikipedia.org

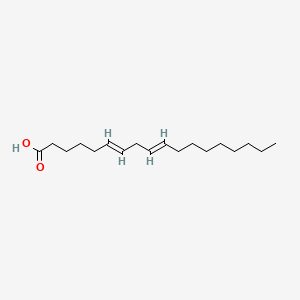

The compound 6E,9E-octadecadienoic acid is a non-conjugated dienoic acid, with its two trans double bonds located at the 6th and 9th carbon positions. nih.gov

Table 1: Classification of Selected Octadecadienoic Acid Isomers

| Compound Name | IUPAC Name | Double Bond Positions | Double Bond Geometry | Conjugation |

| Linoleic Acid | (9Z,12Z)-octadeca-9,12-dienoic acid | 9, 12 | cis, cis | Non-conjugated |

| Rumenic Acid | (9Z,11E)-octadeca-9,11-dienoic acid | 9, 11 | cis, trans | Conjugated |

| This compound | (6E,9E)-octadeca-6,9-dienoic acid | 6, 9 | trans, trans | Non-conjugated |

| t10,c12-CLA | (10E,12Z)-octadeca-10,12-dienoic acid | 10, 12 | trans, cis | Conjugated |

The specific position and geometry of double bonds in fatty acids are not trivial structural details; they are critical determinants of biological function. rsc.orgrsc.org The seemingly minor shift of a double bond or a change from a cis to a trans configuration can dramatically alter a molecule's physical properties and how it interacts with cellular machinery. ump.edu.my

The cis double bonds common in naturally occurring fatty acids introduce kinks into the hydrocarbon chain, increasing the fluidity of cell membranes. wikipedia.org In contrast, trans isomers have a more linear, rigid structure, which can decrease membrane fluidity. This structural difference affects the function of membrane-bound proteins and enzymes.

The biological effects of different isomers are strikingly distinct. Within the well-researched class of CLAs, for instance, the cis-9,trans-11 isomer is primarily associated with anticarcinogenic effects, while the trans-10,cis-12 isomer has been shown to reduce body fat. nih.govnih.gov This functional divergence underscores the principle that each isomer can engage in unique metabolic pathways and elicit specific physiological responses. nih.gov Studies have shown that various positional and geometric isomers of 18-carbon fatty acids can differentially affect the desaturation and elongation of essential fatty acids like linoleic and linolenic acid. nih.gov

Overview of Fatty Acid Isomers and Conjugated Dienoic Acid Classifications

Academic Interest in Understudied Octadecadienoic Acid Isomers

While research has heavily focused on major isomers like linoleic acid and certain CLAs, a vast number of other octadecadienoic acid isomers remain understudied. rsc.org There is a growing academic interest in characterizing these less common isomers to understand their potential roles in health and disease. The advancement of analytical techniques, such as mass spectrometry and specialized chromatography, has made it possible to identify and quantify these rare isomers in complex biological samples, paving the way for new research avenues. rsc.orgump.edu.my

This compound is one such isomer that is beginning to attract scientific attention. It has been identified in the ethanol (B145695) leaf extract of the medicinal plant Gynura procumbens. herbmedpharmacol.com Research has begun to explore its biological activities, with preliminary studies pointing towards potential roles in inflammation and metabolic regulation. For instance, one metabolomics study associated this compound with an increased risk of obesity. nih.gov Other research has suggested it may possess anti-inflammatory properties by influencing macrophage activity and has been investigated in computational studies for its neuroprotective potential.

Table 2: Summary of Research Findings on this compound

| Research Area | Finding | Study Context |

| Natural Occurrence | Identified as a phytoconstituent. | Found in the ethanol extract of Gynura procumbens leaves. herbmedpharmacol.com |

| Metabolic Health | Associated with an increased risk of obesity. | Identified as one of three metabolites linked to higher obesity risk in a stepwise logistic regression model. nih.gov |

| Inflammation | May modulate macrophage activity. | Identified in a plant extract that influenced macrophage viability and morphology. herbmedpharmacol.com |

| Neuroprotection | Docking studies show interactions with acetylcholinesterase. | In silico analysis suggested potential interactions with key residues of the acetylcholinesterase enzyme. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(6E,9E)-octadeca-6,9-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/b10-9+,13-12+ |

InChI Key |

ZMKDEQUXYDZSNN-OKLKQMLOSA-N |

SMILES |

CCCCCCCCC=CCC=CCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/C/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCC=CCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution

Identification in Plant Extracts

The primary identification of 6E,9E-octadecadienoic acid in the botanical realm has been linked to the medicinal plant Gynura procumbens.

Gynura procumbens (Lour.) Merr., a plant from the Asteraceae family found in Southeast Asia, is a notable source of this compound. researchgate.netum.edu.my Phytochemical analyses using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have successfully identified this compound in various extracts of the plant's leaves. um.edu.myherbmedpharmacol.com Specifically, studies on ethanolic extracts of Gynura procumbens leaves have confirmed the presence of this compound. um.edu.myherbmedpharmacol.comCurrent time information in Middlesex County, CA. The compound was detected in both the crude ethanol (B145695) extract and, more specifically, within the hexane (B92381) fraction, indicating its nonpolar nature. herbmedpharmacol.comresearchgate.net

In Gynura procumbens extracts, this compound is found alongside a diverse array of other phytochemicals. researchgate.netherbmedpharmacol.com Its co-occurrence with other fatty acids is prominent; for instance, it is often detected with another isomer, 9Z,12Z,15E-octadecatrienoic acid. um.edu.myherbmedpharmacol.com Beyond fatty acids, it is part of a complex mixture that includes chlorophyll (B73375) derivatives like pheophorbide A, various flavonoids, terpenoids, and phenolic acids. researchgate.netum.edu.myherbmedpharmacol.com The specific composition can vary between different parts of the plant, such as the leaves and stems. researchgate.net

Table 1: Phytoconstituents Co-occurring with this compound in Gynura procumbens Extracts

| Compound Class | Specific Compound Name | Source Reference |

|---|---|---|

| Fatty Acyls / Octadecanoids | 9Z,12Z,15E-octadecatrienoic acid | um.edu.myherbmedpharmacol.com |

| α-9(10)-EpODE | researchgate.netum.edu.my | |

| 11-hydroperoxy-12,13-epoxy-9-octadecenoic acid | um.edu.myresearchgate.net | |

| Porphyrins / Chlorophyll Derivatives | Pheophorbide a | um.edu.myherbmedpharmacol.com |

| Harderoporphyrin | researchgate.netherbmedpharmacol.com | |

| Flavonoids | Isovitexin 2''-O-xyloside | herbmedpharmacol.comresearchgate.net |

| Luteolin 7-rhamnosyl(1->6)galactoside | herbmedpharmacol.comresearchgate.net | |

| Phenolic Acids | p-Salicylic acid (4-Hydroxybenzoic acid) | herbmedpharmacol.comresearchgate.net |

| Sesquiterpenoids | (6S)-dehydrovomifoliol | researchgate.net |

Presence in Specific Botanical Sources (e.g., Gynura procumbens)

Detection in Animal-Derived Products (as an Isomer of Conjugated Linoleic Acid, CLA)

In animals, particularly ruminants, this compound is considered a minor isomer of linoleic acid formed during microbial processes in the digestive system.

The rumen of animals like cows, goats, and sheep is a complex microbial environment where dietary polyunsaturated fatty acids (PUFAs), such as linoleic acid, undergo extensive transformation. unesp.brunifi.it A key process is microbial biohydrogenation, where microbes hydrogenate the double bonds of PUFAs as a defense mechanism. unesp.brfrontiersin.org This process is not a simple saturation but involves a series of isomerization and reduction steps, leading to the formation of a vast array of positional and geometric isomers of octadecadienoic acid. unifi.itplos.org

The primary biohydrogenation pathway of linoleic acid (cis-9, cis-12 C18:2) typically leads to the formation of vaccenic acid (trans-11 C18:1) and ultimately stearic acid (C18:0). unifi.it However, shifts in this pathway, influenced by factors like diet and rumen pH, can lead to the production of numerous other intermediates. plos.orgnih.gov This results in a complex mixture of conjugated linoleic acid (CLA) isomers, with double bonds ranging from positions 6,8 to 13,15 in various cis and trans configurations. unifi.it While specific isomers like rumenic acid (cis-9, trans-11 CLA) are more common, the formation of minor isomers, including various trans-trans configurations like this compound, occurs through these alternative microbial metabolic routes. unifi.it

Microbial Biohydrogenation in Ruminant Systems and Minor Isomer Formation

Endogenous Detection in Biological Tissues and Fluids (Non-Human)

The analysis of fatty acids and their metabolites (oxylipins) in animal tissues reveals a complex landscape of lipid metabolism. Studies investigating the oxylipin profiles in rat tissues have identified numerous oxidized metabolites derived from polyunsaturated fatty acids. frontiersin.org While these studies provide a broad picture of fatty acid metabolism, specific identification of endogenous this compound is not commonly reported. Methodologies have been developed for the comprehensive analysis of endogenous fatty acid derivatives from biological matrices in rats, highlighting the capability to detect a wide range of isomers. google.com The presence of this specific isomer would likely be as a minor component within the total pool of fatty acids in non-ruminant tissues.

Detailed Research Findings

Lipidomic studies have begun to shed light on the presence of this compound in mammalian systems, particularly in the context of metabolic diseases. A noteworthy study investigating high-fat diet-induced obesity in the model organism Mus musculus (C57BL/6 mice) identified a panel of metabolites that were significantly altered. researchgate.net Through stepwise logistic regression, this compound was pinpointed as one of three metabolites significantly associated with an increased risk of obesity. researchgate.net This finding suggests a potential role for this specific fatty acid isomer in the metabolic dysregulation that characterizes obesity.

In the realm of insect models, research on the surface polar lipids of the sandfly Phlebotomus papatasi has identified the presence of octadecadienoic acid. dtic.mil While the study did not differentiate between the various isomers, it highlights the existence of this class of fatty acids in insects, which are important models for studying pheromones and chemical ecology. dtic.mil Similarly, lipidomic analyses of the well-established model organism Drosophila melanogaster have detailed the composition of its cuticular lipids, which include a variety of fatty acids. dtic.mil However, specific identification of the 6E,9E-isomer has not been explicitly reported in this context.

The nematode Caenorhabditis elegans is another powerful model for lipid metabolism research. Studies have explored the impact of related fatty acids, such as 9,12-octadecadiynoic acid, on its neurodevelopment. researchgate.netmdpi.com While this is not the 6E,9E-isomer, it demonstrates the utility of C. elegans in dissecting the biological functions of specific lipid molecules.

In the fungal kingdom, the yeast Saccharomyces cerevisiae is a fundamental model for genetics and metabolism. Investigations into its lipid composition under various conditions, such as salt stress, have been conducted, revealing dynamic changes in its lipidome. biorxiv.org The comprehensive profiling of fatty acids in this organism provides a foundation for future studies to identify less common isomers like this compound.

The following data tables summarize the key findings from lipidomic profiling studies in model organisms where octadecadienoic acids have been identified.

Table 1: Occurrence of this compound in Mus musculus

| Model Organism | Study Context | Finding | Associated Condition |

| Mus musculus (C57BL/6 mice) | High-Fat Diet-Induced Obesity | Identified as one of three metabolites associated with increased risk. researchgate.net | Obesity |

Table 2: Identification of Octadecadienoic Acid in Other Model Organisms

| Model Organism | Study Context | Compound Identified | Note |

| Phlebotomus papatasi (sandfly) | Analysis of surface polar lipids | Octadecadienoic acid | Isomer not specified. dtic.mil |

| Drosophila melanogaster (fruit fly) | Analysis of cuticular lipids | Various fatty acids | Specific isomers of octadecadienoic acid not detailed. dtic.mil |

| Caenorhabditis elegans (nematode) | Neurodevelopmental studies | Investigated the related 9,12-octadecadiynoic acid. researchgate.netmdpi.com | Serves as a model for lipid function. |

| Saccharomyces cerevisiae (yeast) | Lipid composition analysis | General fatty acid profiling | Provides a basis for future isomer-specific identification. biorxiv.org |

Biosynthesis and Metabolic Pathways

Enzymatic Formation Mechanisms (Hypothesized and Investigated)

The formation of various fatty acid isomers, including those of octadecadienoic acid, is a complex process governed by specific enzymes.

Role of Desaturases and Isomerases in Fatty Acid Transformation

Fatty acid desaturases are crucial enzymes that introduce double bonds into the acyl chains of fatty acids, playing a key role in their synthesis. nih.govsemanticscholar.org These enzymes, found in all organisms, are vital for regulating the fluidity of cell membranes. nih.gov The process of desaturation is an energy-intensive reaction involving the removal of hydrogen from a methylene (B1212753) group on the fatty acid's carbon chain. nih.gov In mammals, desaturases like Δ5 and Δ6 desaturase (FADS1 and FADS2) are responsible for creating polyunsaturated fatty acids (PUFAs) from essential fatty acids. romj.org

While the direct synthesis of the 6E,9E isomer by a specific desaturase is not explicitly detailed in the available research, the transformation of fatty acids often involves a series of desaturation and elongation steps. nih.govromj.orgnih.gov For instance, in cyanobacteria, the synthesis of PUFAs begins with the insertion of a double bond at the C-9 position of stearic acid to form oleic acid, which then undergoes further desaturation. nih.gov It is plausible that a combination of desaturase and isomerase activities could lead to the specific E,E-configuration of 6E,9E-octadecadienoic acid. Isomerases can alter the position and geometry (cis/trans) of existing double bonds. For example, some bacteria utilize isomerases to convert cis fatty acids to trans isomers as a survival mechanism. d-nb.info

Microbial Conversion Pathways

Several gut microbes are known to metabolize fatty acids, potentially leading to the formation of various isomers of octadecadienoic acid.

Butyrivibrio fibrisolvens : This ruminal bacterium is well-known for its role in the biohydrogenation of polyunsaturated fatty acids. d-nb.infounibo.it It can convert linoleic acid (cis-9, cis-12-18:2) into vaccenic acid (trans-11-18:1) through intermediates like conjugated linoleic acid (CLA). d-nb.info While the direct production of this compound by B. fibrisolvens is not explicitly stated, its extensive metabolic capabilities with fatty acids suggest it could be a potential producer of various octadecadienoic acid isomers. d-nb.infonih.govdsmz.denih.gov

Lactobacillus spp. : Certain species of Lactobacillus, such as Lactobacillus plantarum, possess enzymes that can produce hydroxy fatty acids and oxo fatty acids from polyunsaturated fatty acids. frontiersin.org These bacteria are known to produce various metabolites from fatty acids, and while the focus is often on other derivatives, their enzymatic machinery could potentially contribute to the formation of different octadecadienoic acid isomers. frontiersin.orgmdpi.comnih.gov

Potential Link to Linoleic Acid Metabolism

Linoleic acid (LA), an essential omega-6 fatty acid, is a precursor to numerous oxidized metabolites, including hydroxy-octadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODEs). nih.govwikipedia.org The metabolism of linoleic acid is initiated by enzymes like lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, which convert it into hydroperoxy-octadecadienoic acids (HPODEs) that are subsequently reduced to HODEs. wikipedia.orgacs.org Specifically, 9-HODE and 13-HODE are major metabolites. nih.govwikipedia.org

The formation of this compound could be linked to the complex metabolic network of linoleic acid. While the direct conversion pathway is not elucidated, the structural similarity suggests a relationship. The enzymes involved in linoleic acid metabolism are capable of producing a wide array of isomers, and it is conceivable that under certain conditions, pathways could lead to the formation of the 6E,9E isomer. wikipedia.orgacs.org For example, cytochrome P450 enzymes metabolize linoleic acid into a mixture of 9(S)-HpODE and 9(R)-HpODE. wikipedia.org

Catabolism and Further Metabolite Generation

Once formed, this compound can undergo further metabolic transformations, primarily through oxidative pathways.

Oxidative Enzymatic Pathways and Derivatives

Oxidative enzymes can act on octadecadienoic acids to produce a variety of derivatives. For instance, sebaleic acid (5Z,8Z-octadecadienoic acid) is metabolized by human neutrophils via oxidative enzymatic pathways to form products like 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) and 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE). nih.govresearchgate.net This demonstrates that hydroxylation and the formation of oxo-derivatives are common metabolic fates for octadecadienoic acids.

The presence of oxo or epoxide functional groups modifies the reactivity of the fatty acid, influencing its role in processes like oxidative stress and lipid signaling. For example, 9-HODE can be further metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org Similarly, the breakdown of linoleic acid hydroperoxides can lead to the formation of epoxy-ketones like 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids. tandfonline.com

Role of Hydroperoxy Fatty Acids as Intermediates

Hydroperoxy fatty acids are key intermediates in the metabolism of polyunsaturated fatty acids. nih.gov They are formed through the action of enzymes like lipoxygenases and can be further converted into a range of bioactive molecules, including hydroxy fatty acids, oxo fatty acids, and leukotrienes. nih.govd-nb.info For example, 9-hydroperoxy-linoleic acid (9-HPODE) is a well-known intermediate in linoleic acid metabolism. tandfonline.comlookchem.com

The heme-initiated decomposition of fatty acid hydroperoxides can lead to a complex series of reactions producing hydroxy, keto, epoxy, and aldehydic products. tandfonline.com The catabolism of this compound likely proceeds through the formation of hydroperoxy intermediates, which are then transformed into various hydroxylated and oxo-derivatives, contributing to the diverse pool of lipid mediators in biological systems. tandfonline.com

Data Tables

Table 1: Microbial Species Involved in Fatty Acid Metabolism

| Microbial Species | Known Metabolic Activity Related to Fatty Acids | Potential Role in this compound Metabolism |

|---|---|---|

| Butyrivibrio fibrisolvens | Biohydrogenation of polyunsaturated fatty acids, conversion of linoleic acid to conjugated linoleic acid and vaccenic acid. d-nb.info | Potential for isomerization and formation of various octadecadienoic acid isomers. |

| Lactobacillus spp. | Production of hydroxy and oxo fatty acids from polyunsaturated fatty acids. frontiersin.org | Enzymatic machinery could contribute to the formation of different octadecadienoic acid isomers. |

Table 2: Key Enzymes and Metabolites in Octadecadienoic Acid Pathways

| Enzyme/Metabolite | Function/Description | Relevance to this compound |

|---|---|---|

| Fatty Acid Desaturases | Introduce double bonds into fatty acid chains. nih.govsemanticscholar.org | Hypothesized to be involved in the initial formation of the double bonds in the octadecadienoic acid backbone. |

| Isomerases | Alter the position and geometry (cis/trans) of double bonds. d-nb.info | Potentially responsible for the specific 6E,9E configuration. |

| Lipoxygenases | Catalyze the formation of hydroperoxy fatty acids from polyunsaturated fatty acids. wikipedia.orgacs.org | Likely involved in the initial steps of catabolism. |

| Hydroperoxy Fatty Acids (e.g., HPODE) | Reactive intermediates in fatty acid metabolism. tandfonline.comnih.govd-nb.info | Serve as precursors to hydroxylated and oxo-derivatives in the catabolic pathway. |

| Hydroxy-octadecadienoic acids (HODEs) | Products of hydroperoxide reduction. nih.govwikipedia.org | Potential catabolic products of this compound. |

Biological Roles and Molecular Mechanisms

Modulation of Cellular and Subcellular Processes (In Vitro Studies)

Influence on Macrophage Proliferation and Differentiation

In vitro studies have indicated that 6E,9E-octadecadienoic acid may function as an immunomodulator by influencing macrophage activity. This compound was identified as a constituent of the ethanol (B145695) extract and particularly the hexane (B92381) fraction of Gynura procumbens leaves. herbmedpharmacol.comresearchgate.net Research on the effects of these extracts on RAW264.7 macrophage cells demonstrated that the fractions containing this compound stimulated cell proliferation rather than inducing cell death. herbmedpharmacol.comresearchgate.net

This proliferative effect suggests a potential role in modulating immune responses. herbmedpharmacol.com While direct studies on the compound's effect on macrophage differentiation are limited, it has been hypothesized that its activity could be similar to other linoleic acid derivatives. herbmedpharmacol.com For instance, metabolites of α-linolenic acid have been shown to induce the differentiation of M2 macrophages, which are involved in tissue repair and resolving inflammation. herbmedpharmacol.com The Gynura procumbens hexane fraction, which was found to contain this compound, induced significant proliferation of RAW264.7 cells. researchgate.net

Table 1: Compounds Detected in the Hexane Fraction of Gynura procumbens Extract (This interactive table allows for sorting by Compound or Group)

| Compound | Group |

|---|---|

| Harderoporphyrin | Porphyrins |

| This compound | Fatty Acyls |

| Pheophorbide a | Porphyrins |

| 9Z,12Z,15E-octadecatrienoic acid | Fatty Acid (Linolenic acid) |

Data sourced from a study on the phytoconstituents of Gynura procumbens ethanol leaf extract. herbmedpharmacol.com

Effects on Lipid Metabolism and Fatty Acid Biosynthesis (in Adipocytes)

Current scientific literature based on available search results does not provide direct evidence or studies concerning the specific effects of this compound on lipid metabolism and fatty acid biosynthesis in adipocytes. Research in this area has often focused on other isomers of linoleic acid or different fatty acids and their roles in adipocyte differentiation, lipid accumulation, and the expression of related genes like peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netjmb.or.krmdpi.com

Impact on Microglial Cell Activation

Based on the available scientific literature from the search results, there are no direct studies investigating the specific impact of this compound on microglial cell activation. While the role of other fatty acids and lipids in modulating neuroinflammation and microglial responses is an active area of research, specific data for the 6E,9E isomer is not presently available. researchgate.netmdpi.com

Interactions with Specific Biological Targets (In Silico and In Vitro)

Acetylcholinesterase Enzyme Inhibition and Binding Interactions

In silico studies have explored the interaction between this compound and acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net This research is part of an investigation into the neuroprotective potential of phytochemicals found in the plant Indigofera sessiliflora. nih.govresearchgate.net

Molecular docking simulations revealed that this compound can bind to the active site of the AChE enzyme. researchgate.net The stability of this binding is attributed to the formation of hydrogen bonds with several key amino acid residues within the enzyme's structure. researchgate.net The specific interactions identified in the docking study are detailed in the table below. researchgate.net While the crude extract of Indigofera sessiliflora demonstrated adequate anticholinesterase potential in vitro, the inhibitory activity of the isolated this compound has not been separately quantified. nih.gov

Table 2: In Silico Binding Interactions of this compound with Acetylcholinesterase Residues (This interactive table allows for sorting by Residue or Distance)

| Interacting Amino Acid Residue | Bond Distance (Å) |

|---|---|

| PHE 331 | 2.29 |

| TRP 84 | 2.50 |

| TYR 70 | 2.31 |

| PHE 230 | 2.53 |

Data from a molecular docking study simulating the binding of the compound to the acetylcholinesterase enzyme. researchgate.net

Potential Modulation of GABAergic and Cholinergic Systems

The cholinergic system is crucial for cognitive functions like learning and memory, and its modulation is a key strategy in managing neurodegenerative disorders. frontiersin.org The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation is central to managing anxiety and other neurological conditions. nih.gov The proposition that this compound may act on these systems is derived from its identification within a bioactive extract that influences behaviors related to these neurotransmitter pathways. nih.gov

Activation of Nuclear Receptors (e.g., PPARs, RXRs) by Related Isomers

Various isomers of octadecadienoic acid have been identified as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). These receptors are transcription factors that play a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and energy homeostasis. qiagen.comcreative-diagnostics.com

Activation of these receptors typically involves the binding of a ligand, which then promotes the formation of a heterodimer between a PPAR and an RXR. creative-diagnostics.commdpi.com This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. creative-diagnostics.comresearchgate.net

Several oxidized derivatives of linoleic acid, a related 18-carbon fatty acid, have demonstrated the ability to activate PPARs. For instance, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a potent agonist of PPARα. researchgate.net Its activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation, which in turn helps to reduce the accumulation of triglycerides in liver cells. researchgate.netplos.org Similarly, 13-oxo-9,11-octadecadienoic acid, another isomer found in tomato juice, also functions as a PPARα agonist. plos.org

Conjugated linoleic acids (CLAs), a group of octadecadienoic acid isomers, are also known to be ligands for the PPAR family. nih.gov Furthermore, metabolites of α-linolenic acid, such as 10-oxo-cis-12-cis-15-octadecadienoic acid (αKetoA), have been shown to exert anti-inflammatory effects through a PPARγ-dependent pathway. nih.gov The activation of PPARγ by fatty acid metabolites can induce adipocyte differentiation and increase insulin-stimulated glucose uptake. sci-hub.se

While many fatty acids and their derivatives can activate PPARs, some also interact with RXRs. For example, the ω-3 postbiotic trans-10-cis-15-octadecadienoic acid has been shown to activate RXRγ. nih.gov However, not all related isomers act as agonists. For instance, in a study on hydroxyoctadecadienoic acid (HODE) isomers, the 9-(E,E)-HODE form was found to have an opposite effect, tending to decrease the expression of PPARγ-target genes. portlandpress.com

Table 1: Activation of Nuclear Receptors by Octadecadienoic Acid Isomers

| Compound/Isomer | Receptor | Effect | Source |

| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα | Agonist, increases fatty acid oxidation gene expression | researchgate.net |

| 13-oxo-9,11-octadecadienoic acid | PPARα | Agonist | plos.org |

| Conjugated Linoleic Acids (CLAs) | PPAR family | Ligands | nih.gov |

| 10-oxo-cis-12-cis-15-octadecadienoic acid (αKetoA) | PPARγ | Activates anti-inflammatory pathway | nih.gov |

| trans-10-cis-15-octadecadienoic acid | RXRγ | Activator | nih.gov |

| 9-(E,E)-Hydroxyoctadecadienoic acid (9-(E,E)-HODE) | PPARγ | Decreases target gene expression | portlandpress.com |

Functional Implications in Non-Human Animal Models

Association with Metabolic Dysregulation (e.g., Obesity Biomarker in Murine Studies)

In murine models of obesity, specific isomers of octadecadienoic acid have been identified as potential biomarkers for metabolic dysregulation. A study investigating differentially expressed metabolites between lean and obese mice identified this compound as one of three metabolites associated with an increased risk of obesity. researchgate.netresearchgate.net This suggests a potential role for this specific isomer in the metabolic changes that accompany weight gain.

The broader class of octadecadienoic acids and their derivatives are closely linked to lipid metabolism, which is often dysregulated in obesity. For example, trans-10, cis-12-conjugated linoleic acid (CLA), an isomer of octadecadienoic acid, has been shown to induce hepatic steatosis and dysregulation of lipid and carbohydrate metabolism in mice. nih.gov Conversely, other isomers, such as 13-oxo-9,11-octadecadienoic acid, have been found to improve dyslipidemia in obese diabetic mice by decreasing plasma and hepatic triglyceride levels. plos.org

Furthermore, studies on high-fat diet-induced obesity in mice have shown alterations in the levels of various fatty acid esters of hydroxy fatty acids (FAHFAs). While some PAHSA isomers (palmitic acid esters of hydroxy stearic acids) were downregulated in obese mice, others were increased, indicating a complex regulation of these lipids in response to diet-induced metabolic stress. nih.gov

Table 2: Association of Octadecadienoic Acid Isomers with Metabolic Dysregulation in Murine Models

| Isomer | Animal Model | Finding | Source |

| This compound | Obese mice | Associated with increased risk of obesity. | researchgate.netresearchgate.net |

| trans-10, cis-12-CLA | Mice | Induces hepatic steatosis and dysregulates lipid metabolism. | nih.gov |

| 13-oxo-9,11-octadecadienoic acid | Obese diabetic mice (KK-Ay) | Improved dyslipidemia and lowered triglyceride levels. | plos.org |

| Various PAHSA isomers | High-fat diet-induced obese mice | Differential regulation, with some isomers increased and others decreased. | nih.gov |

Neuropharmacological Effects (e.g., in scopolamine-induced memory compromised rats)

Recent research has explored the neuropharmacological potential of compounds found in plant extracts, including this compound. In a study investigating the neuroprotective effects of Indigofera sessiliflora extract in rats with scopolamine-induced memory impairment, this compound was identified as one of the phytoconstituents. researchgate.netnih.gov Scopolamine is a muscarinic antagonist that induces cognitive deficits and is often used to model amnesia. mdpi.comsemanticscholar.org

The study suggested that the therapeutic potential of the plant extract in correcting neurological disarrays might be attributed to the antioxidant activity and modulation of GABAergic and cholinergic systems by its constituents, including this compound. nih.gov In silico docking studies further indicated a possible interaction between this compound and acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of this enzyme is a common strategy for managing symptoms of cognitive decline.

Other studies on plant extracts containing various octadecadienoic acid isomers have also reported improvements in scopolamine-induced memory impairment in rodents. researchgate.netnih.gov For example, an ethanol extract of Cadaba indica, which contains several octadecadienoic acid methyl esters, showed acetylcholinesterase inhibitory activity and improved performance in memory tasks in mice with scopolamine-induced amnesia. researchgate.net Similarly, extracts of Urtica dioica, which contain oxo-octadecadienoic acid, have been shown to abolish scopolamine-induced neuropathies. researchgate.net

Table 3: Neuropharmacological Effects of Octadecadienoic Acids in Animal Models

| Compound/Extract | Animal Model | Effect | Potential Mechanism | Source |

| Indigofera sessiliflora extract (containing this compound) | Scopolamine-induced memory compromised rats | Corrected neurological disarrays. | Antioxidant activity, modulation of GABAergic and cholinergic systems, acetylcholinesterase interaction. | researchgate.netnih.gov |

| Cadaba indica extract (containing octadecadienoic acid methyl esters) | Scopolamine-induced memory impaired mice | Improved memory, inhibited acetylcholinesterase. | Acetylcholinesterase inhibition. | researchgate.net |

| Urtica dioica extract (containing oxo-octadecadienoic acid) | Scopolamine-induced neuropathic rats | Abolished neuropathies. | Not specified. | researchgate.net |

Anti-inflammatory Potential (contextual from related octadecadienoic acids)

While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on related octadecadienoic acid isomers demonstrates their significant potential in modulating inflammatory responses.

Several oxo-octadecadienoic acids have shown potent anti-inflammatory effects. For instance, 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), derived from Salicornia herbacea, was found to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov Its mechanism involves the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Similarly, 8-oxo-9-octadecenoic acid, isolated from Undaria peterseniana, also suppressed the production of NO and inflammatory cytokines in macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The gut microbiota plays a role in metabolizing dietary fatty acids into bioactive compounds with immunomodulatory properties. frontiersin.org For example, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite of γ-linolenic acid produced by Lactobacillus plantarum, has been identified as an effective immunomodulator that suppresses inflammatory bowel disease in mice. frontiersin.org Its anti-inflammatory action is mediated through the NRF2 pathway and G-protein coupled receptors. frontiersin.org

Other related fatty acids, such as 9,12,15-octadecatrienoic acid, have also been noted for their anti-inflammatory properties. taylorandfrancis.com The anti-inflammatory effects of these fatty acids are often linked to their ability to interact with and activate nuclear receptors like PPARs, which in turn regulate inflammatory pathways. cymitquimica.com

Antioxidant Activity (contextual from plant extracts containing it)

The antioxidant potential of this compound is suggested by its presence in various plant extracts that exhibit significant antioxidant activity. The crude extract of Indigofera sessiliflora, which contains this compound, was found to possess therapeutic potential against neurological disarrays, partly through its antioxidant activity. nih.gov In the study, the extract helped to reduce levels of malondialdehyde (a marker of lipid peroxidation) and preserve the activity of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase in the brains of rats. nih.gov

Similarly, this compound was identified in the ethanol leaf extract of Gynura procumbens. herbmedpharmacol.com This plant is known for several beneficial properties, including anti-inflammatory and antioxidant effects, which are attributed to its rich phytochemical composition. herbmedpharmacol.com

Analytical Methodologies for Investigation in Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 6E,9E-octadecadienoic acid from other components in a biological sample. The choice between gas and liquid chromatography depends on the sample's complexity, the required sensitivity, and whether derivatization is a viable step in the workflow.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. nih.gov However, due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters. nih.govtandfonline.com This chemical modification enhances thermal stability and improves chromatographic peak shape. researchgate.net

The GC separation is typically performed on a fused-silica capillary column with a non-polar or medium-polarity stationary phase, such as those containing 5% diphenyl-95% dimethyl-polysiloxane. unipi.it The oven temperature is programmed to ramp up, allowing for the separation of fatty acid esters based on their boiling points and interaction with the stationary phase. tandfonline.com Following separation, the eluting compounds are ionized, commonly by electron impact (EI), and the resulting mass spectra are used for identification and quantification. unipi.it While GC-MS provides excellent separation efficiency, co-elution of different fatty acid isomers can still occur, making definitive identification challenging without authentic standards. scielo.br

Table 1: Representative GC-MS Method Parameters for Fatty Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), HMDS (Hexamethyldisilazane), Acidic Methanol (B129727) | Increases volatility and thermal stability. nih.govtandfonline.comunipi.it |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | Separation of analytes based on boiling point and polarity. unipi.it |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analytes through the column. scielo.br |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. tandfonline.com |

| Oven Program | Initial hold, followed by a temperature ramp (e.g., 10°C/min) to a final temperature. | Separates compounds with different boiling points. tandfonline.com |

| Ionization Mode | Electron Impact (EI, 70 eV) | Fragments molecules into reproducible patterns for identification. unipi.it |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantification. unipi.itnih.gov |

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), coupled to mass spectrometry (MS), has become a preferred method for lipid analysis, including for this compound. mdpi.comnih.gov A key advantage of LC-MS is that it can often be performed without derivatization, analyzing the fatty acid in its native form. This simplifies sample preparation and avoids potential artifacts from chemical reactions.

Separation is typically achieved using reverse-phase chromatography, with C18 columns being the most common choice. herbmedpharmacol.commdpi.com The mobile phase usually consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape and ionization efficiency. mdpi.comlipidmaps.org

UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.netupce.cz When coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF), the system allows for the accurate mass measurement of the parent ion and its fragments. researchgate.netuv.es This high mass accuracy is crucial for determining the elemental composition and tentatively identifying compounds like this compound in complex mixtures, even without a pure standard. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization Strategies for Complex Biological Samples

The preparation of biological samples is a critical step to ensure accurate and reproducible analysis of this compound. The goal is to extract the lipid fraction, remove interfering substances like proteins and salts, and concentrate the analyte.

A typical extraction procedure for plasma or tissue involves homogenization followed by a liquid-liquid extraction, often using a variation of the Folch or Bligh-Dyer methods with chloroform/methanol mixtures. nih.gov A simpler and common alternative for free fatty acids involves a one-step extraction with a solvent system like hexane (B92381)/isopropanol/acetic acid. lipidmaps.org To account for analyte loss during sample processing and to correct for matrix effects, an internal standard (ideally a stable isotope-labeled version of the analyte, such as a deuterated analog) is added at the beginning of the procedure. lipidmaps.orgnih.gov

For samples containing esterified fatty acids (e.g., in triglycerides or phospholipids), a hydrolysis (saponification) step using a base like sodium hydroxide (B78521) is required to release the free fatty acids before extraction. sfrbm.org

As mentioned, derivatization is essential for GC-MS analysis. The most common methods are:

Silylation : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group to form a volatile trimethylsilyl (TMS) ester. nih.govunipi.it

Methylation : Reaction with acidic methanol (e.g., 5% H₂SO₄ in methanol) at elevated temperatures converts the fatty acid to its corresponding fatty acid methyl ester (FAME). tandfonline.com

Picolinyl Ester Formation : Derivatization to form picolinyl esters or other nitrogen-containing derivatives can help direct fragmentation in mass spectrometry, aiding in the localization of double bonds. mpg.de

Table 2: General Workflow for Fatty Acid Analysis from Biological Samples

| Step | Description | Common Reagents/Methods |

|---|---|---|

| 1. Sample Collection & Homogenization | Collection of tissue, plasma, or cells. Mechanical or ultrasonic disruption. | Biological sample, addition of antioxidants (e.g., BHT) to prevent oxidation. lipidmaps.org |

| 2. Addition of Internal Standard | Spiking the sample with a known amount of a labeled standard for quantification. | Deuterated fatty acids (e.g., PGF2α-d4, 15(S)-HETE-d8). nih.gov |

| 3. Hydrolysis (Optional) | Release of fatty acids from complex lipids (triglycerides, phospholipids). | Sodium hydroxide (NaOH). sfrbm.org |

| 4. Extraction | Liquid-liquid extraction to separate lipids from aqueous components. | Hexane, isopropanol, chloroform, methanol. lipidmaps.orgnih.gov |

| 5. Derivatization (for GC-MS) | Chemical modification to increase analyte volatility. | BSTFA, acidic methanol. tandfonline.comunipi.it |

| 6. Analysis | Separation and detection of the analyte. | GC-MS or LC-MS. |

Integration with Lipidomics and Metabolomics Platforms

The analysis of this compound is frequently part of broader untargeted or targeted lipidomics and metabolomics studies. sci-hub.se These platforms aim to comprehensively measure a large number of metabolites in a biological sample to understand physiological and pathological states.

In untargeted metabolomics, high-resolution LC-MS/Q-TOF is often employed to generate a global profile of all detectable small molecules. mdpi.com The compound this compound has been tentatively identified in such studies by matching its accurate mass (m/z 279.2334 for the [M-H]⁻ ion) and retention time against chemical databases and libraries. mdpi.comnih.govsci-hub.se Its presence is noted in major metabolomics resources, including the LIPID MAPS database (LMFA01030330) and the Metabolomics Workbench. nih.gov

The integration of data for specific lipids like this compound into larger datasets allows researchers to observe its correlation with other metabolites and clinical outcomes. This systems-level approach is essential for generating hypotheses about the biological roles and pathways involving this particular fatty acid. biorxiv.org

Bioinformatic and Chemometric Tools for Data Analysis (e.g., Network Pharmacology, Machine Learning)

The analysis of this compound in biological matrices is increasingly supported by advanced computational tools. These methods are crucial for handling the large datasets generated by modern analytical platforms like liquid chromatography-mass spectrometry (LC-MS), predicting biological activities, and understanding the compound's role in complex biological systems. Bioinformatic and chemometric strategies, including machine learning, in silico docking, and network pharmacology, provide powerful means to extract meaningful biological insights.

Machine Learning in Metabolomics

In the context of untargeted metabolomics, machine learning algorithms are pivotal for identifying potential biomarkers from complex datasets. A study investigating the metabolic signatures of obesity utilized LC-MS quadruple time-of-flight (LC-MS/Q-TOF) to analyze serum samples. nih.gov The resulting data were processed using platforms such as MetaboAnalyst 5.0, which employs various statistical and machine learning models for differential analysis. nih.govresearchgate.net

A stepwise logistic regression model identified this compound as one of three metabolites significantly associated with an increased risk of obesity. nih.govresearchgate.net This model demonstrated excellent performance with an Area Under the Curve (AUC) value of 0.95. nih.govresearchgate.net To further validate these findings, the predictive model was assessed with four different machine learning algorithms, which consistently yielded a high predictive accuracy, demonstrating the robustness of this compound as a potential biomarker. nih.govresearchgate.net

| Study Focus | Analytical Technique | Computational Method | Key Finding for this compound | Model Performance Metric | Source(s) |

|---|---|---|---|---|---|

| Obesity Biomarker Discovery | LC-MS/Q-TOF | Stepwise Logistic Regression & Machine Learning Algorithms | Associated with increased risk of obesity | AUC = 0.95; Predictive Accuracy = 0.821 | nih.govresearchgate.net |

In Silico Modeling and Molecular Docking

In silico approaches are instrumental in predicting the pharmacokinetic properties and molecular interactions of compounds like this compound. These computational studies can forecast a compound's potential to reach therapeutic targets and elucidate its mechanism of action.

One notable application is the prediction of blood-brain barrier (BBB) permeability. In a study analyzing the phytochemicals of Indigofera sessiliflora, an "admetSAR" program was used to predict the properties of its constituents. nih.gov This in silico analysis revealed that this compound has a favorable profile for crossing the BBB, suggesting its potential for therapeutic applications in neurological disorders. nih.gov

Molecular docking simulations further clarify the compound's biological activity by modeling its interaction with specific protein targets. Docking studies have shown that this compound can bind effectively to acetylcholinesterase (AChE), a key enzyme in the pathophysiology of neurodegenerative diseases. nih.govresearchgate.net The analysis detailed specific interactions between the fatty acid and key amino acid residues within the enzyme's binding site, which are crucial for stabilizing the ligand-protein complex. researchgate.netresearchgate.net Such findings provide a mechanistic basis for the neuroprotective potential observed in broader studies of plant extracts containing this compound. nih.goviarc.fr

| Computational Method | Research Context | Predicted Property / Interaction | Specific Findings | Source(s) |

|---|---|---|---|---|

| admetSAR Prediction | Analysis of Indigofera sessiliflora constituents | Blood-Brain Barrier (BBB) Permeability | Predicted to cross the BBB | nih.gov |

| Molecular Docking | Neuroprotective potential of Indigofera sessiliflora | Binding to Acetylcholinesterase (AChE) | Interacts with residues PHE 331, TRP 84, TYR 70, and PHE 230 | researchgate.netresearchgate.net |

Chemometrics and Network Pharmacology

Chemometric techniques are fundamental to the analysis of untargeted metabolomics data. Methods like Principal Component Analysis (PCA) are often employed as an initial, unsupervised step to visualize and interpret complex, high-dimensional data. unipr.it PCA helps in identifying sample clustering, patterns, and outliers within large datasets, which is essential before proceeding to supervised methods for biomarker identification. unipr.itmdpi.com The identification of this compound in various metabolomics studies relies on these tools to parse the data generated from LC-MS or GC-MS analyses. sci-hub.semdpi.com

While direct network pharmacology studies on this compound are not widely documented, this approach has been successfully applied to its isomers, such as 9,12-octadecadienoic acid (linoleic acid). tandfonline.com Network pharmacology integrates data on compound-target interactions and disease pathways to build complex networks, which can predict the primary active components in a mixture and their collective mechanism of action. tandfonline.com In a study on renal fibrosis, network analysis identified 9,12-octadecadienoic acid as a key active component, highlighting its connections to multiple targets and signaling pathways. tandfonline.com This demonstrates the potential of network pharmacology as a powerful hypothesis-generating tool that could be applied to elucidate the broader biological role and therapeutic potential of this compound.

Research Frontiers and Future Directions

Comprehensive Isomer Profiling and Distinct Biological Activities

A significant frontier in lipid research is the comprehensive profiling of all octadecadienoic acid isomers to understand their unique biological roles. The spatial arrangement of double bonds (cis vs. trans, conjugated vs. non-conjugated) dramatically influences a fatty acid's physical and biological properties. frontiersin.org

The trans,trans configuration of (6E,9E)-octadecadienoic acid imparts a more linear and rigid structure compared to its bent cis counterparts, such as linoleic acid (9Z,12Z). This structural difference is predicted to alter interactions with cell membranes and enzymes. Computational modeling suggests that the linear shape of trans isomers may reduce membrane fluidity and influence the partitioning of molecules like cholesterol into lipid rafts.

Studies comparing the metabolism of cis and trans isomers of octadecadienoic acids in rat livers have shown that trans isomers are more readily oxidized to produce ketone bodies, suggesting they may serve as an efficient energy source. nih.gov In contrast, cis isomers are preferentially incorporated into triglycerides for secretion as very-low-density lipoproteins (VLDL). nih.gov The biological activities of various octadecadienoic acid isomers are known to be distinct; for example, different conjugated linoleic acid (CLA) isomers exhibit varied effects on metabolism and immunity. frontiersin.orgscielo.brupm.edu.my Future research must extend this comparative approach to less-studied isomers like (6E,9E)-octadecadienoic acid to build a complete picture of their physiological functions.

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthetic pathways for many common fatty acids are well-established, but those for atypical isomers like (6E,9E)-octadecadienoic acid remain largely uncharacterized. In mammals, the synthesis of oxygenated derivatives of 18-carbon fatty acids (octadecanoids) involves cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov In microorganisms, specific enzymes capable of isomerizing linoleic acid have been identified; for instance, some gut bacteria like Lactobacillus plantarum can produce various CLA isomers. upm.edu.my

However, the specific enzymes and pathways responsible for generating non-conjugated trans,trans isomers such as (6E,9E)-octadecadienoic acid are not well understood. It is unclear whether this isomer is a product of endogenous enzymatic activity, non-enzymatic free-radical isomerization, or is derived exclusively from dietary sources and microbial metabolism. Future research will need to focus on identifying and characterizing novel isomerases or desaturases that may produce (6E,9E)-octadecadienoic acid. Investigating the gut microbiome as a potential source is a particularly promising avenue, as intestinal bacteria are known to metabolize dietary fatty acids into a diverse array of isomers. frontiersin.org

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Understanding the precise molecular and cellular mechanisms of (6E,9E)-octadecadienoic acid is a critical area for future investigation. The structural rigidity of this isomer suggests it may interact differently with cellular components compared to more fluid cis isomers. Molecular dynamics simulations indicate that the linear conformation of trans isomers could alter membrane protein function and lipid-protein interactions within cellular membranes.

In silico docking studies predict that (6E,9E)-octadecadienoic acid may bind to important cellular receptors like peroxisome proliferator-activated receptor-gamma (PPAR-γ) and enzymes such as COX-2. This is significant because other octadecadienoic acid metabolites, like 9-HODE and 13-HODE, are known PPAR-γ agonists that can induce the maturation of monocytes into macrophages. nih.gov High concentrations of other trans fatty acids have been shown to have mild effects on cellular stress and apoptosis. nih.gov Future studies should employ advanced techniques to validate these computational predictions and explore the downstream signaling events following the interaction of (6E,9E)-octadecadienoic acid with its molecular targets.

Investigation of Cross-Talk with Other Lipid Signaling Pathways

Lipid signaling pathways are intricately connected, and the activity of one lipid mediator can influence the synthesis and function of others. A key research direction is to investigate how (6E,9E)-octadecadienoic acid interacts with other major lipid signaling networks, such as those involving eicosanoids (derived from arachidonic acid) and endocannabinoids.

For example, certain octadecanoids have been shown to inhibit COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, the metabolism of linoleic acid can be inhibited by other fatty acid isomers, indicating competition for the same enzymes. cdnsciencepub.com It is plausible that (6E,9E)-octadecadienoic acid or its metabolites could modulate these critical inflammatory pathways. Future research should investigate whether this isomer can alter the production or signaling of arachidonic acid-derived mediators or interact with the endocannabinoid system, which also utilizes fatty acid precursors. researchgate.net Understanding this crosstalk is essential for defining the compound's role in regulating inflammation and metabolic homeostasis.

Development of Targeted Analytical Methods for Low-Abundance Detection

The accurate detection and quantification of specific fatty acid isomers, especially those present in low concentrations, is a major analytical challenge. nih.gov The development of highly sensitive and specific analytical methods is crucial for advancing research on (6E,9E)-octadecadienoic acid.

Current gold-standard techniques rely on chromatography coupled with mass spectrometry. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) is effective for analyzing volatile fatty acid derivatives, while liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS), offers high specificity and sensitivity without the need for derivatization, preserving isomeric structures. creative-proteomics.comnih.gov Advanced LC-MS/MS methods using multiple reaction monitoring (MRM) can distinguish between closely related isomers and quantify low-abundance analytes. researchgate.netnih.gov To improve accuracy, stable isotope-labeled internal standards are essential to correct for variations during sample preparation and analysis. nih.gov

Future efforts will focus on refining these methods. Innovations like multi-dimensional chromatography and ion mobility-mass spectrometry (IM-MS) can provide an additional layer of separation, improving the resolution of complex isomeric mixtures. nih.gov Techniques like ozone-induced dissociation (OzID) are also emerging as powerful tools for unambiguously determining the exact position of double bonds in low-abundance fatty acids. rsc.orgbiorxiv.org

| Technique | Abbreviation | Primary Application & Strengths | Considerations | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile derivatives (e.g., FAMEs). Provides good separation of isomers. | Requires derivatization, which can be complex and may introduce artifacts. High temperatures can degrade some compounds. | nih.govrsc.org |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity for quantifying low-abundance isomers in complex biological samples. Avoids derivatization. | Co-elution of isomers can still be a challenge. Ion suppression from matrix effects can occur. | creative-proteomics.com |

| Silver Ion HPLC | Ag-HPLC | Separates isomers based on the number, position, and geometry of double bonds. Often used offline before MS analysis. | Can have issues with reproducibility. Not directly coupled with MS in all applications. | researchgate.net |

| Ion Mobility-Mass Spectrometry | IM-MS | Provides an additional dimension of separation based on ion shape and size, helping to resolve co-eluting isomers. | An emerging technology; requires specialized instrumentation and expertise. | nih.gov |

| Ozone-Induced Dissociation | OzID | A mass spectrometry technique that precisely locates C=C double bonds, enabling definitive structural identification of isomers. | Requires specialized equipment to introduce ozone into the mass spectrometer. | rsc.orgbiorxiv.org |

Role in Specific Pathophysiological Conditions in Pre-Clinical Models

Preliminary evidence suggests that (6E,9E)-octadecadienoic acid may possess therapeutic potential, a frontier that requires rigorous investigation in preclinical models of disease. The compound has been identified as a component of plant extracts with demonstrated bioactivity.

For instance, an extract from Gynura procumbens containing (6E,9E)-octadecadienoic acid was shown to modulate macrophage activity, suggesting anti-inflammatory properties. In another study, this fatty acid was among the constituents of Indigofera sessiliflora found to have cognitive-enhancing effects in animal models of memory impairment. nih.gov Furthermore, in silico analysis predicts that the compound can cross the blood-brain barrier, supporting its potential for treating neurodegenerative diseases. Docking studies also show favorable interactions with acetylcholinesterase, a key target in Alzheimer's disease. researchgate.net

Future research must move from studying crude extracts to using the purified (6E,9E)-octadecadienoic acid isomer in well-defined preclinical models of inflammation, neurodegeneration, and metabolic diseases. Such studies are essential to establish a direct causal link between the compound and its observed biological effects and to understand its potential role in pathophysiology.

Application of Multi-Omics Approaches (e.g., Lipidomics, Metabolomics, Proteomics)

Integrating data from multiple "omics" platforms represents a powerful approach to understanding the complex biological role of molecules like (6E,9E)-octadecadienoic acid. researchgate.net This systems-level perspective can uncover novel functions and interactions that would be missed by more targeted studies.

Lipidomics is central to this effort, enabling the comprehensive profiling of hundreds of lipid species. Targeted lipidomics can precisely quantify (6E,9E)-octadecadienoic acid and its metabolites, while untargeted approaches can reveal how its presence alters the broader lipid landscape of a cell or tissue. nih.gov Combining lipidomics with metabolomics can place the compound within broader metabolic networks, identifying changes in related pathways.

Integrating these with proteomics (the study of proteins) can elucidate the mechanisms of action by identifying which enzymes are involved in its metabolism and which signaling proteins are affected by its presence. For example, an increase in (6E,9E)-octadecadienoic acid could be correlated with changes in the abundance of enzymes in the fatty acid oxidation pathway or inflammatory signaling proteins. This multi-omics strategy will be invaluable for building a holistic understanding of the biological significance of (6E,9E)-octadecadienoic acid, from its synthesis to its ultimate physiological impact.

Synthesis of Specific Isomers for Targeted Biological Evaluation

The distinct biological activities exhibited by various isomers of octadecadienoic acid underscore the critical need for stereoselective synthesis methods. nih.govresearchgate.net The specific geometry and position of the conjugated double bonds in the fatty acid chain are determinant factors for its physiological function, making the production of single, high-purity isomers an essential frontier for targeted biological evaluation. vulcanchem.comanimbiosci.org Commercially available mixtures, often produced through non-specific methods like alkali isomerization of linoleic acid, contain multiple isomers (e.g., 8,10-, 9,11-, 10,12-, and 11,13-isomers), which can lead to inconclusive or conflicting results in biological studies. animbiosci.orgasm.org Therefore, research is increasingly focused on developing precise, multi-step synthetic routes to isolate the effects of a single, specific isomer like 6E,9E-octadecadienoic acid.

The primary challenge lies in controlling the stereochemistry (E/Z or trans/cis configuration) at each double bond. Advanced organic synthesis techniques are employed to achieve this control. Methodologies such as the Wittig reaction, metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), and enyne-based strategies are prominent in the literature for building the carbon chain with predefined double bond geometry. researchgate.netresearchgate.net For instance, the synthesis of specific conjugated linoleic acid (CLA) isomers often involves the coupling of smaller, stereochemically defined building blocks. researchgate.netagriculturejournals.cz A common strategy involves using (E)- or (Z)-1,2-dichloro-ethene as a starting point to introduce a double bond with the desired configuration, which is then elaborated through sequential coupling and reduction steps. researchgate.netnih.gov

To illustrate, the synthesis of (9Z,11E)- and (10E,12Z)-octadecadienoic acids has been achieved with high isomeric purity (>98%) through multi-step sequences involving metal-catalyzed cross-coupling and stereoselective reduction of a triple bond. researchgate.net Similarly, chemoenzymatic methods, which use lipases for stereoselective esterification, have been employed to separate mixtures of isomers like 9Z,11E and 10E,12Z, allowing for the preparation of gram quantities of the pure compounds. nih.gov

While these methods have been successfully applied to well-studied isomers like the 9,11- and 10,12-CLAs, their application to less common isomers such as this compound represents a significant future direction. The synthesis of the 6E,9E isomer would allow for definitive studies on its unique biological profile, which is currently underexplored. The development of robust and scalable syntheses for such specific isomers is paramount for advancing the understanding of their potential roles in nutrition and pharmacology.

Table 1: Examples of Synthetic Strategies for Specific Octadecadienoic Acid Isomers

| Target Isomer | Key Precursors / Building Blocks | Key Synthetic Reactions | Reported Purity/Yield | Reference |

| (9Z,11E)-[1-¹⁴C]-octadeca-9,11-dienoic acid | (E)-1,2-dichloro-ethene, 2-non-8-ynyloxy-tetrahydro-pyran | Metal-catalyzed cross-coupling, Stereoselective reduction, Grignard reaction, Carbonation | >98% isomeric purity; 14.4% overall yield | researchgate.net |

| (10E,12Z)-[1-¹⁴C]-octadeca-10,12-dienoic acid | (E)-1,2-dichloro-ethene, 1-heptyne, 8-bromo-octan-1-ol | Metal-catalyzed cross-coupling, Stereoselective reduction, Grignard reaction, Carbonation | >98% isomeric purity; 13.1% overall yield | researchgate.net |

| (6Z,11Z)-Octadecadienoic acid | Pentane-1,5-diol | Wittig reaction | Not specified | researchgate.net |

| (10Z,12Z)-Octadecadienoic acid | (Z)-1-bromohept-1-ene, Protected undec-10-yne-1-ol | Coupling, Stereoselective hydrogenation (dicyclohexylborane) | Not specified | agriculturejournals.cz |

| (6Z,10E,12Z)-Octadeca-6,10,12-trienoic acid | 1-heptyne, (E)-1,2-dichloro-ethene | Palladium-catalyzed cross-coupling, Wittig reaction, Stereocontrolled reduction | >99% after RP-HPLC | nih.gov |

Q & A

Basic: What analytical methods are recommended for quantifying 6E,9E-octadecadienoic acid in biological samples?

Answer:

Quantification in biospecimens (e.g., plasma, tissue homogenates) typically employs chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while liquid chromatography-MS (LC-MS) avoids derivatization and preserves isomer specificity. For reproducibility, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects . Analytical protocols must report limit of detection (LOD), inter-/intra-day variability, and recovery rates. highlights the use of these methods in biomarker studies, with reproducibility metrics such as intraclass correlation coefficients (ICCs) and coefficients of variation (CV%) to ensure consistency .

Basic: What are the primary natural sources of this compound?

Answer:

This trans-octadecadienoic acid is identified in plant extracts, notably Gynura procumbens, where it co-occurs with other linoleic acid derivatives. Phytochemical profiling via LC-MS in ethanol extracts of leaves revealed its presence alongside bioactive compounds like pheophorbide a and α-9(10)-EpODE . Its occurrence in metabolomic datasets (e.g., NIH Metabolomics Workbench ST000567) further supports its endogenous detection in biological systems .

Advanced: How should researchers design experiments to investigate the proliferative effects of this compound on immune cells?

Answer:

Experimental designs should include:

- Cell lines: Use RAW264.7 macrophages (as in ) or primary immune cells with appropriate controls (e.g., untreated cells, solvent-only groups).

- Dose-response curves: Test concentrations ranging from 1–100 µM, with time-course assessments (24–72 hours) to capture dynamic effects .

- Mechanistic assays: Pair proliferation assays (e.g., MTT) with flow cytometry for cell cycle analysis or qPCR for inflammatory mediators.

- Reproducibility: Triplicate technical replicates and ≥3 biological replicates to account for variability. demonstrates dose-dependent biphasic effects (proliferation at low doses vs. cytotoxicity at high doses), requiring careful dose optimization .

Advanced: How can contradictory findings in the bioactivity of this compound be reconciled?

Answer:

Discrepancies may arise from:

- Isomer specificity: Structural analogs (e.g., 9Z,12Z vs. 6E,9E) exhibit divergent biological activities. Confirm isomer identity via NMR or retention time matching with synthetic standards .

- Experimental models: Differences in cell type (e.g., cancer vs. immune cells) or animal models (e.g., diet-induced obesity vs. wild-type) alter outcomes. Meta-analyses () should stratify results by model system .

- Concentration thresholds: Bioactivity may switch from pro- to anti-proliferative at higher doses, as seen in RAW264.7 cells . Dose-response validation is critical.

Advanced: What epidemiological study designs are appropriate to assess associations between this compound and cancer risk?

Answer:

- Cohort studies: Track dietary intake (via food frequency questionnaires) or serum levels (via LC-MS) of this compound and correlate with cancer incidence. Adjust for confounders (e.g., age, smoking) using multivariate regression .

- Case-control studies: Compare tissue or plasma levels in cancer patients vs. controls. Ensure biospecimen collection protocols minimize pre-analytical variability (e.g., fasting status, storage conditions) .

- Meta-analyses: Pool data from observational studies while addressing heterogeneity via subgroup analysis (e.g., hormone-sensitive vs. non-sensitive cancers) .

Basic: What statistical approaches ensure robust analysis of this compound’s metabolic associations?

Answer:

- Multivariate analysis: Partial least squares-discriminant analysis (PLS-DA) identifies metabolite clusters linked to this compound exposure .

- Correlation metrics: Use Spearman’s rank correlation for non-normally distributed data. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

- Reproducibility: Calculate intraclass correlation coefficients (ICCs) for biomarker stability across repeated measurements .

Advanced: How can researchers conduct systematic reviews on the health effects of this compound?

Answer:

- Protocol registration: Define inclusion criteria (e.g., in vitro, animal, human studies) and databases (PubMed, Embase) a priori .

- Risk of bias assessment: Use tools like ROBINS-I for observational studies, evaluating confounders (e.g., dietary covariates) and exposure measurement accuracy .

- Data synthesis: Perform meta-regression to explore dose-response relationships or subgroup differences (e.g., cancer types). Address publication bias via funnel plots .

Advanced: What in silico approaches predict the molecular interactions of this compound?

Answer:

- Docking studies: Use software (AutoDock Vina, Schrödinger) to model binding to receptors (e.g., PPAR-γ, COX-2). Validate with molecular dynamics simulations to assess stability .

- QSAR modeling: Correlate structural features (e.g., double bond positions) with bioactivity data from public databases (ChEMBL, PubChem) .

- Pathway analysis: Integrate metabolomic data (e.g., KEGG pathways) to identify affected biological processes, such as inflammation or lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.